Exploratory Synthesis of Indium Tin Oxide (ITO) Thin Films via Single-Source Precursor Routes
Based on its molecular formula, Indium tin pentachloride is a candidate single-source precursor for ITO thin film deposition using techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) . The potential advantage lies in the delivery of both indium and tin in a precise 1:1 atomic ratio from a single molecule, which may simplify process control and improve film homogeneity compared to co-delivery of separate indium and tin precursors. This is a foundational research area for developing new materials for transparent electrodes in displays and photovoltaics, though direct experimental validation is lacking in the open literature.
